

# In-depth Technical Guide: 2-Chloro-1-cyclobutylbutane-1,3-dione

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## Compound of Interest

Compound Name: 2-Chloro-1-cyclobutylbutane-1,3-dione

Cat. No.: B1426489

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CAS Number: 1020732-21-1

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a compilation of publicly available information. Detailed experimental data, including spectroscopic characterization and specific biological activity, for **2-Chloro-1-cyclobutylbutane-1,3-dione** is not readily available in the surveyed scientific literature and chemical databases. This document provides a summary of the existing information and outlines general methodologies based on related compounds.

## Chemical Identity and Properties

**2-Chloro-1-cyclobutylbutane-1,3-dione** is a halogenated  $\beta$ -diketone. Its chemical structure and basic properties are summarized below.

Property	Value	Source
CAS Number	1020732-21-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>8</sub> H <sub>11</sub> ClO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	174.62 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	2-chloro-1-cyclobutylbutane-1,3-dione	<a href="#">[4]</a>

# Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **2-Chloro-1-cyclobutylbutane-1,3-dione** are scarce in the public domain. However, based on general organic chemistry principles and information from chemical suppliers, two primary synthetic routes can be proposed.

## Acylation of Cyclobutyl Ketone

This method involves the reaction of a cyclobutyl ketone with an acylating agent like chloroacetyl chloride in the presence of a base.

General Experimental Protocol:

- To a solution of cyclobutyl ketone in an appropriate aprotic solvent (e.g., diethyl ether, THF), add an equimolar amount of a suitable base (e.g., sodium hydride, LDA) at a reduced temperature (e.g., 0 °C or -78 °C) to form the enolate.
- Slowly add a solution of chloroacetyl chloride in the same solvent to the enolate suspension.
- Allow the reaction to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or distillation.

## Chlorination of 1-Cyclobutylbutane-1,3-dione

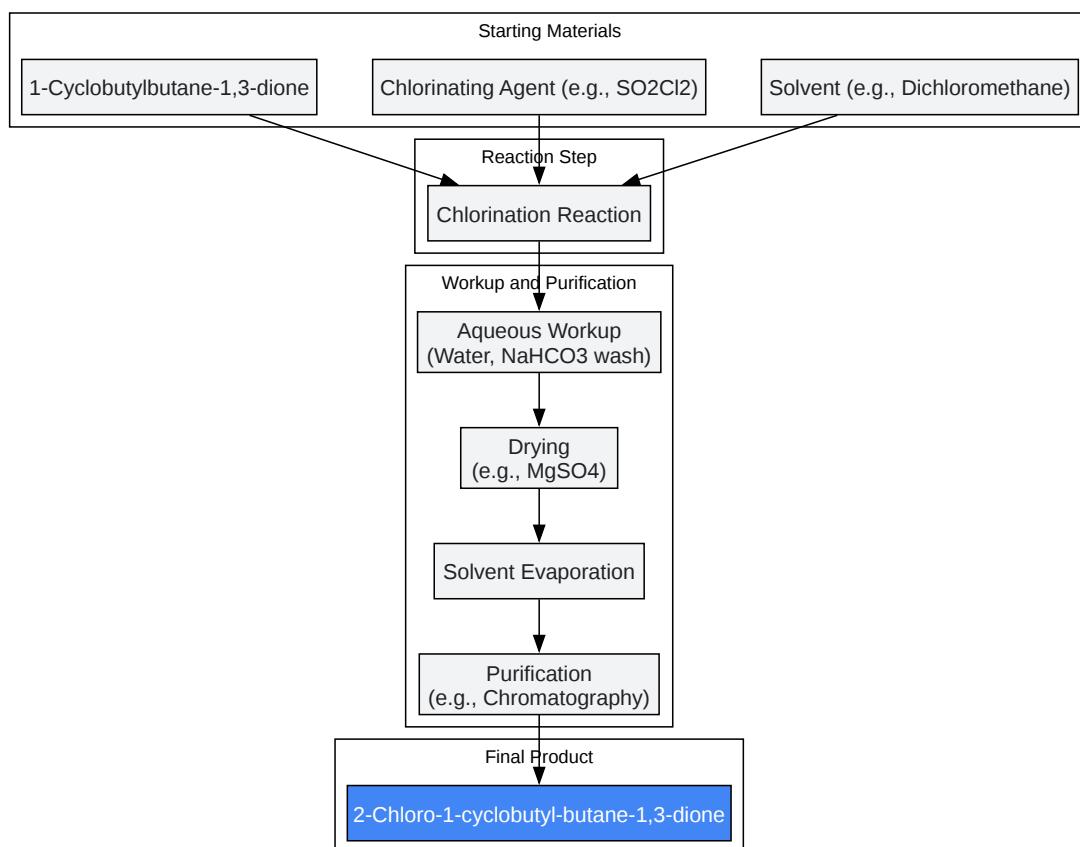
This route involves the direct chlorination of the parent  $\beta$ -diketone, 1-cyclobutylbutane-1,3-dione (CAS 1020732-20-0).<sup>[6]</sup>

General Experimental Protocol:

- Dissolve 1-cyclobutylbutane-1,3-dione in a suitable chlorinated solvent (e.g., dichloromethane, chloroform).
- Add a chlorinating agent, such as sulfonyl chloride ( $\text{SO}_2\text{Cl}_2$ ) or N-chlorosuccinimide (NCS), to the solution. The reaction may be initiated by gentle heating or photochemical means, depending on the chosen reagent.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate to remove any remaining acid and unreacted chlorinating agent.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in *vacuo*.
- The resulting crude **2-Chloro-1-cyclobutyl-butane-1,3-dione** can be further purified by recrystallization or column chromatography.

Below is a logical workflow for the synthesis of **2-Chloro-1-cyclobutyl-butane-1,3-dione** via the chlorination of its precursor.

## Synthesis Workflow: Chlorination of 1-Cyclobutylbutane-1,3-dione

[Click to download full resolution via product page](#)**Caption: Synthesis via Chlorination of the Precursor**

## Spectroscopic Data

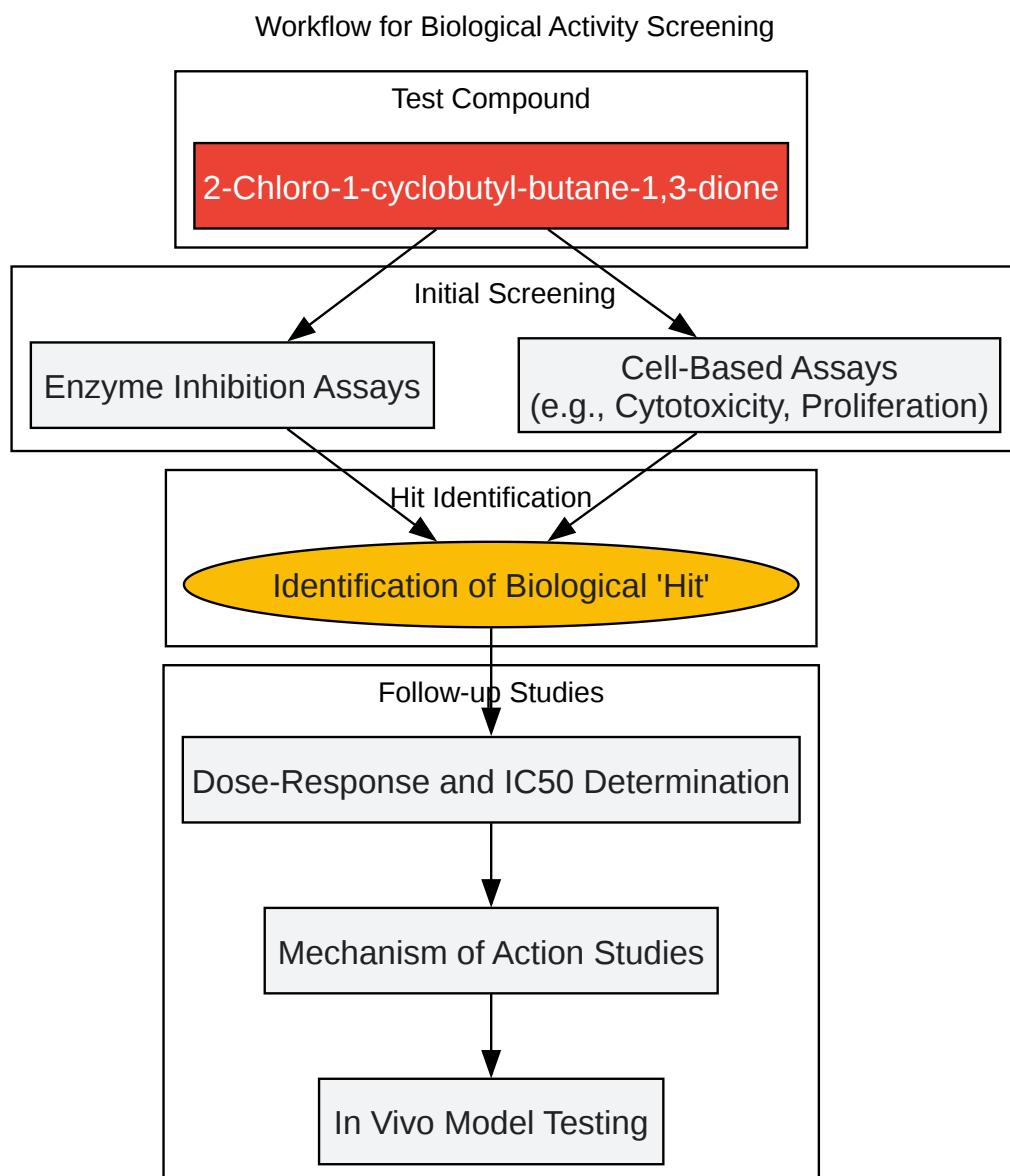
No publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for **2-Chloro-1-cyclobutyl-butane-1,3-dione** was identified during the literature search. For research purposes, it is recommended to acquire this data experimentally upon synthesis and purification of the compound.

## Biological Activity and Signaling Pathways

The biological activity of **2-Chloro-1-cyclobutyl-butane-1,3-dione** has not been extensively reported in the scientific literature. However, the  $\beta$ -diketone moiety is a known structural feature in compounds with a wide range of biological activities, including enzyme inhibition.<sup>[7][8]</sup> The electron-withdrawing nature of the chlorine atom at the  $\alpha$ -position of the dicarbonyl system may influence its reactivity and potential as an inhibitor.

Given the lack of specific data on the interaction of this compound with any biological targets, no signaling pathway diagrams can be provided. Research in this area would require screening the compound against various enzymes and cell-based assays to determine its biological effects.

Below is a generalized workflow for investigating the potential biological activity of a novel compound like **2-Chloro-1-cyclobutyl-butane-1,3-dione**.

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Caption: Investigating Biological Activity

## Conclusion

**2-Chloro-1-cyclobutyl-butane-1,3-dione**, identified by CAS number 1020732-21-1, is a halogenated  $\beta$ -diketone for which detailed experimental and quantitative data is largely absent from public scientific databases. This guide has outlined potential synthetic routes and a general framework for the investigation of its biological properties. Further experimental work is required to fully characterize this compound and explore its potential applications in research and drug development.

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## References

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